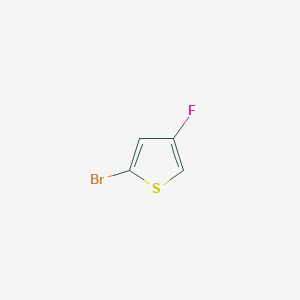

2-Bromo-4-fluorothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFS/c5-4-1-3(6)2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXVZGDRWPSION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-65-5 | |

| Record name | 2-Bromo-4-fluorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 2-Bromo-4-fluorothiophene

An In-depth Technical Guide to 2-Bromo-4-fluorothiophene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a significant and versatile building block in the fields of medicinal chemistry and material science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and a synthetically versatile bromine atom on the thiophene ring, make it a valuable precursor for the synthesis of complex molecular architectures. The thiophene moiety itself is a well-established pharmacophore, ranking prominently in FDA-approved pharmaceuticals, which underscores the importance of its derivatives.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental insights, and its applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. As a liquid at room temperature, its properties dictate the appropriate experimental conditions for reactions and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂BrFS | [2][3] |

| Molecular Weight | 181.02 g/mol | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Boiling Point | 60 °C at 37 mmHg | [4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.564 | [4] |

| Flash Point | 47.0 °C | [4] |

| Storage Conditions | Store at 0-10°C, often recommended frozen (below 0°C) under an inert gas. Air and heat sensitive. | [1][4] |

Synthesis and Purification

The synthesis of this compound is not trivial due to the need for regioselective halogenation. A common and effective strategy involves the directed lithiation of a suitably protected or substituted thiophene precursor, followed by quenching with an electrophilic bromine source. This approach provides excellent control over the position of bromination.

Rationale for Synthetic Strategy

The choice of a directed lithiation pathway is dictated by the directing effects of substituents on the thiophene ring. Direct bromination of 3-fluorothiophene would likely lead to a mixture of isomers. By using a strong base like n-butyllithium (n-BuLi) at low temperatures, a proton can be selectively abstracted at the most acidic position (adjacent to the sulfur atom), creating a lithiated intermediate. This intermediate can then be trapped with bromine to yield the desired 2-bromo isomer with high selectivity. The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established organometallic chemistry principles for thiophenes.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous diethyl ether or THF.

-

Starting Material: 3-Fluorothiophene is dissolved in the anhydrous solvent and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithio-4-fluorothiophene intermediate.

-

Bromination: A solution of bromine (1.1 equivalents) in anhydrous solvent is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The characteristic red-brown color of bromine should disappear upon addition. The reaction is stirred for an additional 1-2 hours at -78 °C.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[5]

Chemical Reactivity and Applications

The synthetic utility of this compound lies in the differential reactivity of its C-Br and C-F bonds. The carbon-bromine bond is significantly more reactive in metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position while leaving the fluorine atom untouched.

This selective reactivity makes it an ideal substrate for reactions such as Suzuki, Stille, Negishi, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecules from simpler precursors.

Application in Suzuki Coupling

The Suzuki coupling, which pairs an organoboron compound with an organohalide using a palladium catalyst, is a prime example of this compound's utility. The bromine atom readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position.

This strategic functionalization is crucial in:

-

Drug Discovery: Building libraries of novel compounds for screening against biological targets. The fluorinated thiophene core can impart desirable metabolic stability and binding properties.[1]

-

Material Science: Synthesizing conjugated polymers and small molecules for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Spectroscopic Data and Structural Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals.

-

¹H NMR: The spectrum will show two doublets in the aromatic region (typically δ 6.5-7.5 ppm). Each signal corresponds to one of the two protons on the thiophene ring. The coupling constants will be informative; a larger coupling constant would be expected between the two ring protons, and smaller couplings will be observed due to the interaction with the ¹⁹F nucleus.

-

¹³C NMR: Four distinct signals are expected for the thiophene ring carbons. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms (C4 and C2, respectively) will be significantly affected. The C-F bond will result in a large one-bond coupling constant (¹JCF).

-

IR Spectroscopy: The infrared spectrum provides information about the functional groups present. Key absorption bands would include:

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 peak, which is a definitive indicator of a monobrominated compound. The exact mass would be 179.9044 Da.[4]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

-

Hazards: The compound is a flammable liquid and vapor (H226).[4] It is also reported to cause skin and eye irritation.[7][8]

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[8][9] All ignition sources should be eliminated from the work area, and equipment should be properly grounded to prevent static discharge.[1][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents.[4][9] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-10°C) is recommended.[4]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined set of physical and chemical properties. Its utility is primarily driven by the ability to undergo selective cross-coupling reactions at the C-Br bond, making it a powerful tool for constructing complex molecular frameworks. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is crucial for its safe and effective use in research and development across the pharmaceutical and material science industries.

References

-

2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No. - Loba Chemie . Loba Chemie. [Link]

- CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents.

-

2-Bromo-4-fluorothioanisole | C7H6BrFS | CID 10955112 - PubChem . National Center for Biotechnology Information. [Link]

-

2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem . National Center for Biotechnology Information. [Link]

-

2-Bromothiophene | C4H3BrS | CID 13851 - PubChem . National Center for Biotechnology Information. [Link]

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem . National Center for Biotechnology Information. [Link]

-

A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes | Request PDF - ResearchGate . ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to 2-Bromo-4-fluorothiophene: Synthesis, Characterization, and Applications

This document provides an in-depth technical overview of 2-Bromo-4-fluorothiophene (CAS No. 32431-65-5), a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthesis, the logic of its reactivity, and the rationale for its application in advanced scientific endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a specialized building block whose utility is derived from the specific arrangement of its functional groups on the thiophene core. The thiophene ring itself is a privileged pharmacophore in drug discovery, and the strategic placement of bromine and fluorine atoms provides orthogonal handles for synthetic elaboration.[1] The fluorine atom can enhance metabolic stability and receptor binding affinity, while the bromine atom serves as a versatile point for cross-coupling reactions.[1][2]

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂BrFS | [3][4] |

| Molecular Weight | 181.02 g/mol | [3][4] |

| CAS Number | 32431-65-5 | [3][5] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 60 °C at 37 mmHg | [1][6] |

| Density | ~1.8 g/cm³ | [6] |

| Flash Point | 47 °C | [1][6] |

| SMILES | Fc1csc(Br)c1 | [3] |

| InChIKey | UWXVZGDRWPSION-UHFFFAOYSA-N | [3] |

Strategic Synthesis: A Proposed Methodology

The proposed workflow is outlined below. The rationale for this approach is based on the principle that a halogen at the 3-position can direct metallation to the 2-position.

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorothiophene from Thiophene

Abstract

2-Bromo-4-fluorothiophene is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern allows for selective functionalization, making it a key intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a robust and regioselective synthetic strategy for the preparation of this compound, starting from the readily available precursor, thiophene. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss the rationale behind the chosen synthetic route. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the preparation of this important compound.

Introduction: The Significance of this compound

The thiophene scaffold is a privileged structure in numerous biologically active compounds and functional organic materials. The introduction of halogen atoms, particularly bromine and fluorine, onto the thiophene ring imparts unique electronic properties and provides synthetic handles for further elaboration through cross-coupling reactions. This compound, in particular, offers two distinct reactive sites. The bromine atom at the 2-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 4-position can modulate the electronic properties of the ring and influence intermolecular interactions.

Direct halogenation of the parent thiophene ring to achieve the desired 2-bromo-4-fluoro substitution pattern is fraught with challenges, primarily due to a lack of regioselectivity. Electrophilic bromination of thiophene preferentially occurs at the highly reactive 2- and 5-positions[1]. Similarly, direct electrophilic fluorination is often aggressive and non-selective. Therefore, a multi-step, regiocontrolled approach is necessary to obtain the target molecule with high purity. This guide outlines a logical and efficient two-step synthetic sequence commencing with the preparation of a key intermediate, 3-fluorothiophene.

Proposed Synthetic Strategy: A Regioselective Approach

The most viable pathway for the synthesis of this compound from thiophene involves two key stages:

-

Synthesis of 3-Fluorothiophene: The initial step focuses on the introduction of a fluorine atom at the 3-position of the thiophene ring. A well-established method for this transformation is a multi-step sequence starting from a readily available thiophene derivative, which ultimately furnishes 3-fluorothiophene[2].

-

Regioselective Bromination via Directed ortho-Metalation (DoM): With 3-fluorothiophene in hand, the subsequent challenge is the regioselective introduction of a bromine atom at the 2-position. This is elegantly achieved through a Directed ortho-Metalation (DoM) strategy. This method utilizes the fluorine substituent to direct a strong base to deprotonate the adjacent C-H bond at the 2-position, followed by quenching with an electrophilic bromine source[3].

This two-stage approach ensures excellent control over the substitution pattern, overcoming the regioselectivity issues associated with direct halogenation of thiophene.

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow.

Mechanistic Insights: The Chemistry Behind the Selectivity

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and optimization. This section elucidates the key mechanistic principles governing the proposed synthetic route.

Synthesis of the 3-Fluorothiophene Intermediate

The preparation of 3-fluorothiophene can be accomplished via several reported methods. One efficient route involves a Schiemann reaction on a suitably substituted thiophene precursor. This classic transformation proceeds through the thermal decomposition of a diazonium tetrafluoroborate salt to introduce a fluorine atom onto an aromatic ring[2]. The overall process from a commercially available starting material is multi-stepped but provides the key 3-fluorothiophene intermediate in good overall yield.

Regioselective Bromination: Directed ortho-Metalation (DoM)

The cornerstone of this synthesis is the highly regioselective bromination of 3-fluorothiophene. While direct electrophilic bromination would likely yield a mixture of isomers, Directed ortho-Metalation (DoM) offers a precise solution[4][5][6].

In this reaction, a strong organolithium base, typically n-butyllithium (n-BuLi), is employed. The fluorine atom on the thiophene ring, being a Lewis basic site, coordinates with the Lewis acidic lithium cation of the n-BuLi aggregate. This coordination brings the butyl anion into close proximity to the ortho C-H bond at the 2-position. The inherent acidity of the C2 proton of the thiophene ring, enhanced by the inductive effect of the adjacent sulfur atom and the directing effect of the fluorine, facilitates regioselective deprotonation to form a 2-lithio-4-fluorothiophene intermediate.

This lithiated species is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom exclusively at the 2-position, yielding the desired this compound. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.

Caption: Mechanism of DoM and bromination.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of 3-fluorothiophene and the regioselective bromination of analogous 3-substituted thiophenes.

Synthesis of 3-Fluorothiophene (Intermediate)

The synthesis of 3-fluorothiophene is a multi-step process. A well-documented procedure involves the Schiemann reaction of methyl 3-aminothiophene-2-carboxylate, followed by hydrolysis and decarboxylation[2]. For the purpose of this guide, we will assume 3-fluorothiophene is either commercially available or synthesized according to this established literature procedure.

Synthesis of this compound

This protocol is adapted from the regioselective lithiation and bromination of 3-alkylthiophenes[3].

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 3-Fluorothiophene | 102.13 | 1.25 | >98% |

| n-Butyllithium (n-BuLi) | 64.06 | ~0.68 (in hexanes) | 2.5 M in hexanes |

| Bromine (Br₂) | 159.81 | 3.10 | >99.5% |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous |

| Diethyl ether | 74.12 | 0.713 | Anhydrous |

| Saturated aq. Na₂S₂O₃ | - | - | - |

| Saturated aq. NaCl | - | - | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

Initial Charge: The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) and 3-fluorothiophene (5.11 g, 50.0 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol, 1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Bromination: A solution of bromine (8.79 g, 55.0 mmol, 1.1 eq) in 20 mL of anhydrous THF is added dropwise to the reaction mixture at -78 °C. The addition should be controlled to maintain the low temperature. After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is cautiously quenched by the slow addition of 50 mL of water. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed successively with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) to remove excess bromine, followed by saturated aqueous sodium chloride (brine, 50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under vacuum to afford this compound as a colorless to light yellow liquid.

Characterization and Data

Physicochemical Properties

| Property | Value |

| CAS Number | 32431-65-5 |

| Molecular Formula | C₄H₂BrFS |

| Molecular Weight | 181.02 g/mol [7] |

| Appearance | Colorless to light yellow liquid[7] |

| Purity | >95.0% (GC)[7] |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The proton at the 5-position will likely appear as a doublet coupled to the fluorine at the 4-position. The proton at the 3-position will appear as a doublet coupled to the same fluorine atom.

-

¹³C NMR (CDCl₃, 101 MHz): The spectrum is expected to show four distinct signals for the four carbon atoms of the thiophene ring. The carbon atoms bonded to fluorine and bromine will exhibit characteristic chemical shifts and C-F coupling.

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes[8]. The molecular ion peaks are expected at m/z = 180 and 182.

Conclusion

This technical guide has outlined a robust and regioselective synthetic route for the preparation of this compound from thiophene. The proposed strategy, centered around the synthesis of a 3-fluorothiophene intermediate followed by a Directed ortho-Metalation and bromination, provides a reliable method for accessing this valuable building block with high purity and regiochemical control. The detailed mechanistic explanations and experimental protocols provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this compound for their research and development endeavors.

References

-

Pomerantz, M., & Chou, Y. K. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333–2336. Available at: [Link]

-

El Kassmi, A., Fache, F., & Lemaire, M. (1994). A Convenient Synthesis of 3-Fluorothiophene. Synthetic Communications, 24(1), 125-131. Available at: [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Available at: [Link]

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Available at: [Link]

-

Del C. Gonzalez, M., & Jackson, R. C. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Arkivoc, 2015(6), 34-82. Available at: [Link]

-

Bar, S., & Martin, M. I. (2019). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2019(2), M1065. Available at: [Link]

-

Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen. Journal of the Chemical Society B: Physical Organic, 848-851. Available at: [Link]

-

Gronowitz, S., Gjos, N., Kellogg, R. M., & Wynberg, H. (1967). Bromination of 3-phenylthiophene. The Journal of Organic Chemistry, 32(2), 463-465. Available at: [Link]

-

Kim, H. J., Kim, J. Y., Noh, Y. Y., & Kim, Y. (2014). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Tetrahedron Letters, 55(39), 5369-5372. Available at: [Link]

-

ChemWis. (2021, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Available at: [Link]

Sources

- 1. Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. baranlab.org [baranlab.org]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. youtube.com [youtube.com]

Physicochemical Properties and Structural Elucidation

An In-Depth Technical Guide to Isocorynoxeine: A Multi-Target Alkaloid for Neuroprotection and Cardiovascular Health

Introduction

Isocorynoxeine, a tetracyclic oxindole alkaloid, represents a significant area of interest in modern pharmacology and drug development. Primarily isolated from the hooks and leaves of Uncaria species, plants with a long history in traditional medicine, this compound has emerged as a promising multi-target agent with a diverse range of biological activities.[1][2] This guide provides a comprehensive technical overview of Isocorynoxeine, synthesizing current research to offer insights into its chemical properties, pharmacological actions, and methodologies for its study. Designed for researchers and drug development professionals, this document delves into the causality behind its mechanisms and provides actionable experimental protocols to facilitate further investigation.

While the CAS number 32431-65-5 has been associated with the synthetic intermediate 2-Bromo-4-fluorothiophene in some chemical databases[3][4], a significant body of scientific literature identifies the biologically active alkaloid Isocorynoxeine under the CAS number 51014-29-0.[1][2][5] Given the extensive pharmacological data available for Isocorynoxeine, this guide will focus on this compound as the subject of interest for a research and drug development audience.

Isocorynoxeine possesses a complex stereochemistry that is crucial for its biological activity. Its structure is characterized by an oxindole moiety, which plays a key role in its receptor interactions.[2]

| Property | Value | Source |

| CAS Number | 51014-29-0 | [1][2][5] |

| Molecular Formula | C22H26N2O4 | [1][6] |

| Molecular Weight | 382.5 g/mol | [1][6] |

| IUPAC Name | (αE,1′S,6′R,7′S,8′aS)-6′-ethenyl-1,2,2′,3′,6′,7′,8′,8′a-octahydro-α-(methoxymethylene)-2-oxo-spiro[3H-indole-3,1′(5′H)-indolizine]-7′-acetic acid, methyl ester | [1] |

| Source | Uncaria rhynchophylla and other Uncaria species | [1][2][7] |

| Solubility | Soluble in DMSO, DMF, and Ethanol | [1] |

| Appearance | Solid powder | [7] |

Pharmacological Profile and Mechanisms of Action

Isocorynoxeine exhibits a range of pharmacological effects, primarily centered on the nervous and cardiovascular systems. Its multi-target nature makes it a compelling candidate for addressing complex disease states.

Neuroprotective Effects

A significant body of research highlights Isocorynoxeine's neuroprotective capabilities. It has been shown to protect against glutamate-induced cytotoxicity in HT22 mouse hippocampal cells at concentrations of 100 µM.[1] This suggests a potential therapeutic role in conditions characterized by excitotoxicity, such as ischemic stroke and neurodegenerative diseases. The parent compound, along with its metabolites, has been studied for these neuroprotective activities.[2][8]

Cardiovascular Activity

Isocorynoxeine demonstrates notable effects on the cardiovascular system, including blood pressure reduction and vasodilation.[2][9] It induces concentration-dependent relaxation of isolated rat arterial rings pre-contracted with phenylephrine or potassium chloride.[1] This vasodilatory effect is endothelium-independent, pointing to a direct action on vascular smooth muscle cells.[1]

Modulation of the Serotonergic System

One of the key mechanisms of action for Isocorynoxeine is its interaction with the serotonergic system. It acts as an antagonist of the 5-HT2A receptor, inhibiting the 5-HT2A receptor-mediated current response in a dose-dependent manner with an IC50 value of 72.4 µM.[2][5][10] This antagonistic activity is likely responsible for some of its observed behavioral effects, such as the reduction of head-twitch behavior in mice.[1][2] The specific configuration of the oxindole moiety is essential for this antagonistic activity.[2]

Anti-inflammatory Properties

Isocorynoxeine also exhibits anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated primary rat microglia, with an IC50 of 13.7 µM.[1] This suggests a role in modulating neuroinflammatory processes, which are implicated in various neurological disorders.

Caption: Key pharmacological targets and mechanisms of Isocorynoxeine.

Pharmacokinetics and Metabolism

In vivo studies in rats have begun to elucidate the metabolic fate of Isocorynoxeine. Following oral administration, the compound is metabolized into at least twelve different metabolites, which have been isolated and identified from rat urine using chromatographic and spectroscopic methods.[2][8] Some of these metabolites, such as 11-hydroxyIsocorynoxeine and 5-oxoisocorynoxeinic acid, have also been assessed for their neuroprotective activities, though they generally show weaker effects than the parent compound.[2][8] Pharmacokinetic studies in rats after intraperitoneal administration indicate a relatively quick elimination, with a half-life (t1/2) of 4.9 ± 2.1 hours.[9]

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the key biological activities of Isocorynoxeine.

In Vitro Neuroprotection Assay: Glutamate-Induced Cytotoxicity in HT22 Cells

This protocol is designed to evaluate the protective effects of Isocorynoxeine against glutamate-induced cell death in a murine hippocampal cell line.

Materials:

-

HT22 mouse hippocampal cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Glutamate solution

-

Isocorynoxeine stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Isocorynoxeine (e.g., 1, 10, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a negative control (media only).

-

Glutamate Challenge: After pre-treatment, add glutamate to the wells to a final concentration of 5 mM (excluding the negative control group) and incubate for 24 hours.

-

MTT Assay:

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control group.

Caption: Workflow for the in vitro neuroprotection assay.

Ex Vivo Vasodilation Assay: Isolated Rat Arterial Rings

This protocol assesses the direct vasodilatory effect of Isocorynoxeine on vascular smooth muscle.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Krebs-Henseleit (K-H) solution

-

Phenylephrine (PE) or Potassium Chloride (KCl)

-

Isocorynoxeine stock solution

-

Myograph system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize a rat according to approved ethical protocols.

-

Carefully excise the thoracic aorta or mesenteric artery and place it in ice-cold K-H solution.

-

Clean the artery of adhering connective tissue and cut it into 2-3 mm rings.

-

-

Mounting: Mount the arterial rings in the myograph chambers filled with K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H solution every 15-20 minutes.

-

Pre-contraction: Contract the arterial rings with a submaximal concentration of PE (e.g., 1 µM) or high KCl (e.g., 60 mM).

-

Cumulative Concentration-Response: Once the contraction reaches a stable plateau, add Isocorynoxeine in a cumulative manner (e.g., 10^-8 to 10^-4 M) to the chambers.

-

Data Recording: Record the changes in isometric tension after each addition of Isocorynoxeine.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by PE or KCl. Plot the concentration-response curve to determine the EC50.

Summary of Quantitative Data

| Parameter | Value | Biological System | Source |

| IC50 (NO Production) | 13.7 µM | LPS-activated rat microglia | [1] |

| IC50 (5-HT2A Receptor) | 72.4 µM | 5-HT2A receptor-mediated current | [2][5][10] |

| Neuroprotection | Effective at 100 µM | Glutamate-induced cytotoxicity in HT22 cells | [1] |

| Pharmacokinetic t1/2 | 4.9 ± 2.1 h | Rats (intraperitoneal admin.) | [9] |

Applications in Drug Discovery and Development

The multifaceted pharmacological profile of Isocorynoxeine positions it as a valuable lead compound for the development of novel therapeutics. Its ability to concurrently exert neuroprotective, vasodilatory, and anti-inflammatory effects makes it particularly attractive for complex multifactorial diseases such as:

-

Neurodegenerative Disorders: Its neuroprotective and anti-neuroinflammatory properties could be beneficial in Alzheimer's and Parkinson's diseases.

-

Ischemic Stroke: The combination of vasodilation and neuroprotection addresses key pathologies of ischemic brain injury.

-

Hypertension: Its direct vasodilatory action presents a clear pathway for development as an antihypertensive agent.

Future research should focus on optimizing the structure of Isocorynoxeine to enhance its potency and selectivity for specific targets, as well as improving its pharmacokinetic properties. The crucial role of its stereochemistry in its activity underscores the importance of stereoselective synthesis in developing new analogues.[2]

References

- Benchchem. (n.d.). 2-Bromo-4-fluorothiophenol | 773853-92-2.

- ChemicalBook. (n.d.). This compound | 32431-65-5.

- Cayman Chemical. (n.d.). Isocorynoxeine (CAS 51014-29-0).

- ChemFaces. (n.d.). Isocorynoxeine | CAS:51014-29-0.

- APExBIO. (n.d.). Isocorynoxeine – Natural Alkaloid.

- AbMole BioScience. (n.d.). 7-Isocorynoxeine.

- Traxal Technologies. (n.d.). Isocorynoxeine.

- Benchchem. (n.d.). This compound 32431-65-5|Supplier.

- PubChem. (n.d.). Isocorynoxeine.

- ResearchGate. (n.d.). The chemical structure of rhynchophylline and isocorynoxeine, indole alkaloids from Uncaria.

- Biopurify. (n.d.). CAS 51014-29-0 | Isocorynoxeine.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Isocorynoxeine | CAS:51014-29-0 | Manufacturer ChemFaces [chemfaces.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 32431-65-5 [chemicalbook.com]

- 5. abmole.com [abmole.com]

- 6. Isocorynoxeine | C22H26N2O4 | CID 3037448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. CAS 51014-29-0 | Isocorynoxeine [phytopurify.com]

- 9. researchgate.net [researchgate.net]

- 10. traxtal.com [traxtal.com]

An In-Depth Technical Guide to 2-Bromo-4-fluorothiophene for Advanced Research

Introduction

Thiophene and its derivatives are cornerstones in the fields of medicinal chemistry and materials science, recognized for their diverse biological activities and unique electronic properties. The thiophene ring is a privileged pharmacophore, ranking as a top constituent in small molecule drugs approved by the U.S. Food and Drug Administration.[1] Among the vast library of thiophene analogs, 2-Bromo-4-fluorothiophene emerges as a highly versatile and valuable building block. Its strategic halogenation—a bromine atom at the reactive 2-position and a fluorine atom at the 4-position—provides chemists with a powerful tool for constructing complex molecular architectures with high precision.

The presence of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity, while the bromine atom serves as a prime handle for a variety of carbon-carbon bond-forming reactions.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, covering its fundamental properties, a detailed synthetic protocol, spectroscopic signature, chemical reactivity, and critical safety considerations.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. This compound is a colorless to light yellow liquid under standard conditions. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 181.02 g/mol | |

| Chemical Formula | C₄H₂BrFS | |

| CAS Number | 32431-65-5 | |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 60 °C at 37 mmHg | N/A |

| Density | 1.81 g/cm³ | N/A |

| InChI Key | UWXVZGDRWPSION-UHFFFAOYSA-N |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes S [label="S", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.2!"]; C3 [label="C", pos="-0.8,-1!"]; C4 [label="C", pos="0.8,-1!"]; C5 [label="C", pos="1.2,0.2!"]; Br [label="Br", pos="-2.4,0.7!"]; F [label="F", pos="1.6,-1.8!"]; H3 [label="H", pos="-1.6,-1.8!"]; H5 [label="H", pos="2.4,0.7!"]; // Bond edges S -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S; C2 -- Br; C4 -- F; C3 -- H3; C5 -- H5;

}

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a regioselective process involving the lithiation of a fluorinated precursor followed by quenching with an electrophilic bromine source. This method leverages the directing effects of the sulfur and fluorine atoms to achieve high selectivity.

Causality of Experimental Choices:

-

Starting Material: 3-Fluorothiophene is the logical precursor. The fluorine atom deactivates the adjacent C3 and C5 positions to some extent, but the primary directing effect for deprotonation is the sulfur heteroatom.

-

Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base commonly used for the deprotonation of heteroarenes. The lithiation of thiophenes preferentially occurs at the C2 or C5 positions (alpha to the sulfur) due to the stabilization of the resulting carbanion by the sulfur atom. In 3-fluorothiophene, the C2 position is the most acidic and sterically accessible, leading to highly regioselective lithiation.[3]

-

Reaction Temperature: The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent.

-

Brominating Agent: Elemental bromine (Br₂) or N-Bromosuccinimide (NBS) are effective electrophiles for trapping the thiophene anion. NBS is often preferred as it can be easier to handle and may lead to cleaner reactions.[4]

Detailed Experimental Protocol:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is purged with dry nitrogen.

-

Initial Charge: The flask is charged with anhydrous tetrahydrofuran (THF) and 3-fluorothiophene (1.0 eq). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

-

Bromination: A solution of N-Bromosuccinimide (1.1 eq) in anhydrous THF is added slowly to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

Quenching and Workup: After stirring for an additional 1-2 hours at -78 °C, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

This protocol is a self-validating system; the purity of the final product must be confirmed by spectroscopic methods as described in the next section.

Spectroscopic Analysis

Characterization of this compound is essential to confirm its identity and purity. The following are the expected spectroscopic features.

-

¹H NMR (Proton NMR): The spectrum is expected to show two signals in the aromatic region (typically δ 6.5-8.0 ppm). Each signal will correspond to one of the two protons on the thiophene ring. Due to the electronegativity of the adjacent fluorine and bromine atoms, these protons will be deshielded. The signals should appear as doublets or doublets of doublets due to coupling with each other and with the ¹⁹F nucleus.

-

¹³C NMR (Carbon NMR): The spectrum will display four distinct signals for the four carbons of the thiophene ring. The carbon atoms bonded to bromine (C2) and fluorine (C4) will show characteristic chemical shifts. The C-F bond will also result in a large one-bond coupling constant (¹JCF), which is a definitive feature.[5][6]

-

¹⁹F NMR (Fluorine NMR): A single signal is expected, which will be split into a doublet of doublets by the adjacent protons, providing clear evidence of the fluorine's position on the ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z = 180 and 182.

Chemical Reactivity and Synthetic Applications

The utility of this compound in drug discovery and materials science stems from the differential reactivity of its two halogen substituents. This allows for sequential, site-selective functionalization, a powerful strategy for building molecular complexity.

Caption: Application of this compound in a drug discovery workflow.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-Br bond at the 2-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Negishi) than the C-F bond at the 4-position.[7][8] This reactivity difference is the cornerstone of its synthetic utility.

-

Mechanism Insight: Palladium(0) catalysts undergo oxidative addition preferentially into the weaker, more polarizable C-Br bond compared to the very strong C-F bond. This allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the 2-position while leaving the fluorine atom untouched for potential subsequent transformations.

-

Applications in Drug Discovery: This selective reactivity enables the introduction of aryl, heteroaryl, or alkyl groups at the 2-position. The resulting 4-fluorothiophene core is a common motif in a wide range of biologically active molecules, including anti-inflammatory, anti-cancer, and anti-microbial agents.[1][9] The fluorine atom often remains in the final molecule to enhance its pharmacokinetic properties.[2][10]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is a flammable liquid and vapor. It is harmful if swallowed and can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: It is reported to be air and heat sensitive. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. For long-term storage, it should be kept frozen.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

The Versatility of Halogenated Thiophenes in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2018). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. (2021). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2014). ResearchOnline@JCU. Retrieved January 11, 2026, from [Link]

-

Exploring the Synthesis Potential of Fluorinated Thiophenes: A Buyer's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

- A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. (2016). Google Patents.

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). Elsevier. Retrieved January 11, 2026, from [Link]

-

Fluorinated thiophenes and their analogues. (2014). Springer. Retrieved January 11, 2026, from [Link]

-

Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. (2022). PR Newswire. Retrieved January 11, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2005). ACS Publications. Retrieved January 11, 2026, from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]

- The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof. (2009). Google Patents.

-

A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Preparation of 2-bromothiophene. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. nbinno.com [nbinno.com]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 10. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2-Bromo-4-fluorothiophene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-4-fluorothiophene (CAS No. 32431-65-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this halogenated thiophene derivative using a suite of modern spectroscopic techniques. By synthesizing data from analogous compounds and foundational spectroscopic principles, this guide offers predictive insights and robust methodologies for structural elucidation and quality control.

Introduction: The Significance of this compound

This compound, with the molecular formula C₄H₂BrFS, is a halogenated heterocyclic compound that holds potential as a versatile building block in medicinal chemistry and materials science.[1][2] The strategic placement of bromine and fluorine atoms on the thiophene ring offers unique electronic properties and multiple reaction sites for further chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its reactivity. This guide will explore its signature features in Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Vibrational Spectroscopy: Probing the Molecular Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and overall molecular structure of this compound. The vibrational modes are sensitive to the nature of the chemical bonds, their strengths, and the masses of the constituent atoms.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The positions of the absorption bands are indicative of specific functional groups and bond types. For this compound, key vibrations will include C-H, C=C, C-S, C-F, and C-Br stretching and bending modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A robust and common method for obtaining the IR spectrum of a liquid sample like this compound is ATR-FTIR.

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is powered on and the ATR accessory (e.g., DuraSamplIR II) is clean.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of this compound (neat liquid) onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum by performing a background subtraction and, if necessary, an ATR correction.

Predicted IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Comparative Insights |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Typical for C-H bonds on aromatic rings.[3] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Characteristic of the thiophene ring. The presence of substituents will influence the exact position and intensity. For comparison, 2-bromothiophene shows bands in this region.[4] |

| C-F Stretch | 1250 - 1000 | Strong | The highly polar C-F bond gives rise to a strong absorption band.[3] |

| C-S Stretch | 850 - 600 | Weak to Medium | Characteristic of the thiophene ring.[5] |

| C-Br Stretch | 690 - 515 | Medium to Strong | The C-Br stretching vibration is expected in this lower frequency region.[3] |

Raman Spectroscopy

Theoretical Framework: Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for probing the thiophene ring structure.

Experimental Protocol: FT-Raman Spectroscopy

-

Instrument Setup: Utilize a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, or an equivalent instrument, equipped with a 1064 nm Nd:YAG laser source.

-

Sample Preparation: Place the liquid this compound sample in a quartz cuvette.

-

Data Acquisition: Excite the sample with the laser and collect the scattered light. Acquire spectra with a suitable resolution (e.g., 4 cm⁻¹) and co-add multiple scans to enhance the signal.

-

Spectrum Analysis: Analyze the resulting spectrum for characteristic Raman shifts.

Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity | Rationale and Comparative Insights |

| Aromatic C=C Stretch | 1600 - 1400 | Strong | The symmetric stretching of the thiophene ring is expected to be a strong feature in the Raman spectrum.[6] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Similar to IR, but often with different relative intensities. |

| C-S Stretch | 850 - 600 | Medium | The C-S bond within the ring should be Raman active. |

| C-F Stretch | 1250 - 1000 | Weak | While strong in the IR, the C-F stretch is often weaker in the Raman spectrum. |

| C-Br Stretch | 690 - 515 | Medium | The C-Br stretch is expected to be observable in the Raman spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, we expect to see two distinct signals for the two protons on the thiophene ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 300 or 500 MHz instrument).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| H-3 | 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 3-4, ⁴J(H-F) ≈ 1-2 | The proton at position 3 will be coupled to the proton at position 5 and the fluorine at position 4. The chemical shift is influenced by the adjacent bromine and fluorine. For comparison, the H-3 proton in 2-bromothiophene appears at ~7.21 ppm.[7] The fluorine will likely cause a downfield shift. |

| H-5 | 6.8 - 7.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 3-4, ³J(H-F) ≈ 4-6 | The proton at position 5 is coupled to the proton at position 3 and the fluorine at position 4. The chemical shift will be influenced by the adjacent sulfur and the fluorine. In 2-bromothiophene, the H-5 proton is at ~7.04 ppm.[7] The fluorine's electron-withdrawing effect will impact this proton as well. |

¹³C NMR Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment. The presence of fluorine will also lead to C-F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment and results in single lines for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹J(C-F), Hz) | Rationale and Comparative Insights |

| C-2 | 110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-30 | The carbon bearing the bromine will be significantly influenced by the fluorine at the 4-position. In 2-bromothiophene, C-2 is at ~112 ppm.[8] |

| C-3 | 120 - 125 | Doublet (d) | ²J(C-F) ≈ 10-20 | This carbon is adjacent to both the bromine and the fluorine. |

| C-4 | 155 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-260 | The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant and a significant downfield shift.[9] |

| C-5 | 115 - 120 | Doublet (d) | ³J(C-F) ≈ 3-5 | This carbon is influenced by the adjacent sulfur and the fluorine at the 4-position. |

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph to separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Rationale and Key Features |

| [M]⁺ | 180, 182 | The molecular ion peak will appear as a doublet with approximately equal intensity due to the ⁷⁹Br and ⁸¹Br isotopes. The nominal molecular weight is 181.02 g/mol .[2] |

| [M-Br]⁺ | 101 | Loss of the bromine atom would result in this fragment. |

| [M-HF]⁺ | 160, 162 | Loss of a neutral hydrogen fluoride molecule is a possible fragmentation pathway. |

| [C₃H₂S]⁺ | 82 | Fragmentation of the thiophene ring. |

Data Interpretation Workflow and Structural Confirmation

The comprehensive characterization of this compound relies on the synergistic interpretation of data from all spectroscopic techniques. The following workflow illustrates the logical process for structural confirmation.

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the integration of data from various analytical techniques. This guide provides a robust framework for researchers to acquire, interpret, and validate the structure of this important chemical entity. By understanding the predicted spectral features and the underlying principles, scientists can confidently utilize this compound in their research and development endeavors. The methodologies and predictive data presented herein serve as a valuable resource for ensuring the quality and identity of this compound in complex applications.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem. (n.d.). 2-Bromothiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Wisconsin Department of Chemistry. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4'-fluoroacetophenone. Wiley-VCH GmbH. Retrieved from [Link]

- Reich, H. J. (n.d.). 13-C NMR Chemical Shift Table. University of Wisconsin.

-

PubChem. (n.d.). 2-Bromo-4-fluorothioanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-fluorotoluene. Wiley-VCH GmbH. Retrieved from [Link]

-

ResearchGate. (2025). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Cambridge: Cambridge Open Engage.

-

NIST. (n.d.). Thiophene. National Institute of Standards and Technology. Retrieved from [Link]

-

MDPI. (2023). A Multi-Wavelength Raman Study of Some Oligothiophenes and Polythiophene. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Raman Spectroscopy for Chemical Biology Research. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. 2-Bromothiophene(1003-09-4) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Bromothiophene(1003-09-4) 13C NMR [m.chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4-fluorothiophene

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, a comprehensive understanding of their molecular structure is paramount. Thiophene derivatives, in particular, are foundational scaffolds in a multitude of pharmacologically active agents and advanced materials. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of these molecules in solution.

This guide provides a detailed technical analysis of the ¹H NMR spectrum of 2-Bromo-4-fluorothiophene. Moving beyond a simple data sheet, this document, authored from the perspective of a Senior Application Scientist, delves into the theoretical prediction of the spectrum, the underlying quantum mechanical principles governing its appearance, a rigorous experimental protocol for its acquisition, and the subsequent data analysis.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a simple yet informative ¹H NMR spectrum. The thiophene ring contains two non-equivalent aromatic protons, H-3 and H-5. Their chemical shifts and coupling patterns are influenced by the electronic effects of the bromine and fluorine substituents.

Molecular Structure and Proton Numbering:

Caption: Workflow for NMR data acquisition and analysis.

3. Data Processing and Analysis:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons. For this compound, the two signals should have an integral ratio of 1:1.

-

Peak Picking and Coupling Constant Measurement: Identify the peak maxima for each multiplet. The J-values (in Hz) can be calculated by taking the difference in frequency between the coupled peaks. This analysis will confirm the doublet of doublets pattern and provide the experimental H-H and H-F coupling constants.

By following this comprehensive approach, from theoretical prediction to rigorous experimental validation, researchers can confidently elucidate and report the structure of this compound, ensuring the highest degree of scientific integrity.

References

-

Satonaka, H. Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available from: [Link]

-

Satonaka, H. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available from: [Link]

-

ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... Available from: [Link]

-

ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available from: [Link]

-

CORE. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Available from: [Link]

-

National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available from: [Link]

-

Pergamon Press. FLUORINE COUPLING CONSTANTS. Available from: [Link]

-

ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Available from: [Link]

-

Supplementary Information. Available from: [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

-

Royal Society of Chemistry. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Available from: [Link]

-

YouTube. NMR 5: Coupling Constants. Available from: [Link]

-

American Chemical Society. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Available from: [Link]

-

Royal Society of Chemistry. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Available from: [Link]

-

Coupling constants for 1H and 13C NMR. Available from: [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Iowa State University. NMR Coupling Constants. Available from: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

University College London. Chemical shifts. Available from: [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available from: [Link]

-

PubMed Central. Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes. Available from: [Link]

An In-depth Technical Guide to the 13C NMR Analysis of 2-Bromo-4-fluorothiophene

Introduction: The Crucial Role of 13C NMR in Heterocyclic Drug Development

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are integral components of numerous blockbuster pharmaceuticals. The precise structural elucidation of these molecules is non-negotiable, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone analytical technique.[1] This guide provides a comprehensive, in-depth analysis of the 13C NMR spectroscopy of 2-bromo-4-fluorothiophene, a halogenated thiophene derivative. Understanding the spectral intricacies of such molecules is vital for researchers, scientists, and drug development professionals to confirm molecular identity, assess purity, and understand electronic structure.

This document will delve into the theoretical prediction of the 13C NMR spectrum of this compound, detailing the influence of its substituents on chemical shifts and the characteristic carbon-fluorine coupling patterns. Furthermore, a robust, field-proven experimental protocol for acquiring high-quality 13C NMR spectra for this class of compounds will be presented.

Theoretical Analysis: Predicting the 13C NMR Spectrum of this compound

The 13C NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four carbon atoms of the thiophene ring. The chemical shift of each carbon is primarily influenced by the electronegativity and resonance effects of the bromine and fluorine substituents.

Substituent Effects on Chemical Shifts:

-

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which generally deshields (shifts downfield) the directly attached carbon (C4). However, it also has a strong +M (mesomeric) or resonance effect, donating lone pair electron density into the ring, which can shield other carbons.

-

Bromine: Bromine is also electronegative and will inductively withdraw electron density, deshielding the carbon it is attached to (C2). Its resonance effect is weaker compared to fluorine.

-

Sulfur: The sulfur heteroatom in the thiophene ring influences the overall electron distribution and chemical shifts of the ring carbons.

Based on established substituent chemical shift (SCS) data for substituted thiophenes, we can predict the approximate chemical shifts for each carbon in this compound.[1]

Carbon-Fluorine (C-F) Coupling:

A key feature in the 13C NMR spectrum of fluorinated organic compounds is the presence of through-bond J-coupling between carbon and fluorine (¹⁹F, I = ½).[2][3] This coupling results in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹J_CF (Direct Coupling): The coupling between a carbon and a directly attached fluorine is typically very large, often in the range of 200-300 Hz.[4]

-

²J_CF (Two-bond Coupling): Coupling over two bonds is generally smaller, in the range of 15-30 Hz.

-

³J_CF (Three-bond Coupling): Three-bond coupling is typically in the range of 5-15 Hz.

-

Long-range Coupling: Couplings over more than three bonds are also possible, though often smaller and not always resolved.[3]

In the proton-decoupled 13C NMR spectrum of this compound, each carbon signal will appear as a doublet due to coupling with the single fluorine atom.

Predicted 13C NMR Data for this compound

The following table summarizes the predicted chemical shifts (δ) and carbon-fluorine coupling constants (J_CF) for this compound. These values are estimated based on data from analogous substituted thiophenes and general principles of NMR spectroscopy.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J_CF, Hz) | Multiplicity |

| C2 | ~112 | ~5 (³J_CF) | Doublet |

| C3 | ~118 | ~25 (²J_CF) | Doublet |

| C4 | ~160 | ~250 (¹J_CF) | Doublet |

| C5 | ~110 | ~10 (²J_CF) | Doublet |

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum